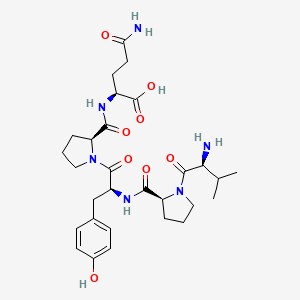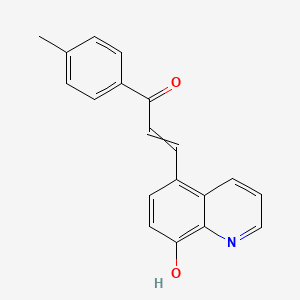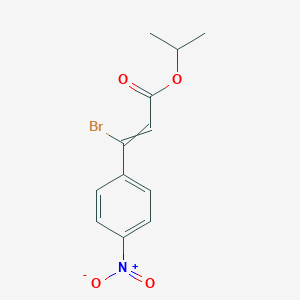
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate: is an organic compound that features a bromine atom and a nitrophenyl group attached to a prop-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-nitrophenyl)prop-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 3-hydroxy-3-(4-nitrophenyl)prop-2-enoate or similar derivatives.
Reduction: Formation of Propan-2-yl 3-amino-3-(4-nitrophenyl)prop-2-enoate.
Oxidation: Formation of Propan-2-yl 3-bromo-3-(4-nitrosophenyl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules in organic synthesis due to its reactive bromine and nitro groups.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The nitrophenyl group is known for its biological activity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate depends on the specific application. In biological systems, the nitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Propan-2-yl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile in synthetic applications. Additionally, the nitro group can enhance the biological activity of the compound, making it a valuable intermediate in drug development.
Eigenschaften
CAS-Nummer |
832734-37-9 |
|---|---|
Molekularformel |
C12H12BrNO4 |
Molekulargewicht |
314.13 g/mol |
IUPAC-Name |
propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO4/c1-8(2)18-12(15)7-11(13)9-3-5-10(6-4-9)14(16)17/h3-8H,1-2H3 |
InChI-Schlüssel |
FQCUOUJUNPUGEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


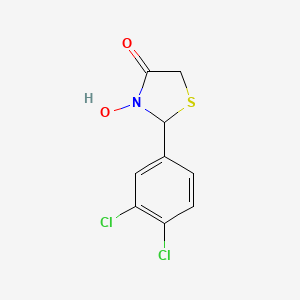
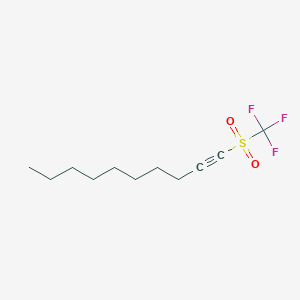
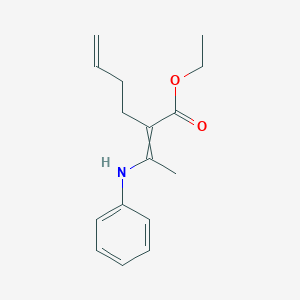
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
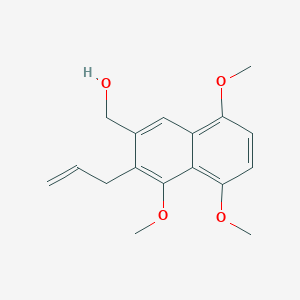
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
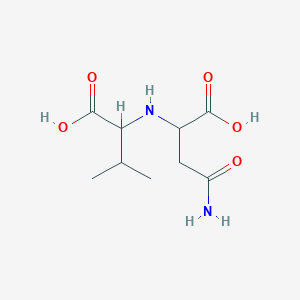

propanedinitrile](/img/structure/B14199672.png)
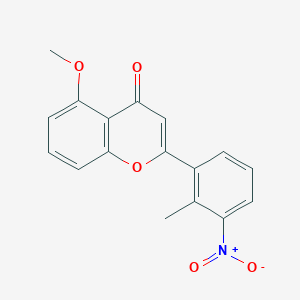
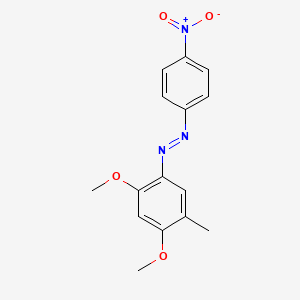
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
